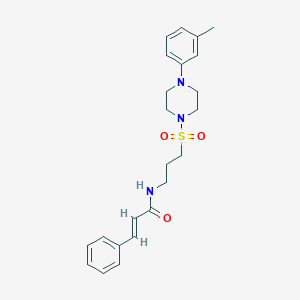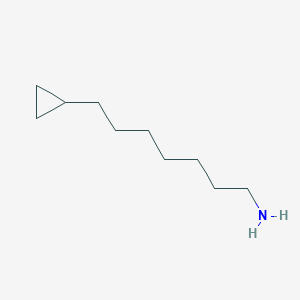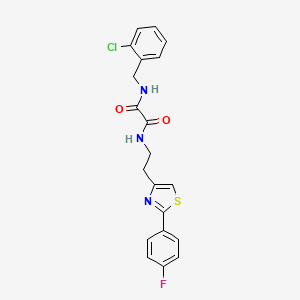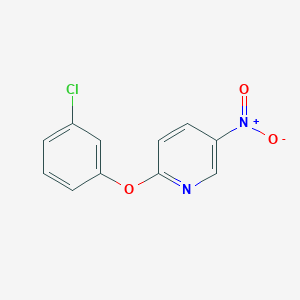
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cinnamamide core structure, which is often associated with bioactive properties, making it a subject of interest for scientific research.
Mechanism of Action
Mode of Action
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide acts as a non-selective antagonist of α1B and α2A-adrenoceptors . This means that it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses they mediate .
Biochemical Pathways
The antagonistic action of this compound on α1- and α2-adrenoreceptors affects several biochemical pathways. For instance, the inhibition of α1-adrenoceptors can improve disrupted lipid and carbohydrate profiles, while the inhibition of α2-adrenoceptors may contribute to body weight reduction .
Pharmacokinetics
It has been shown that the compound can be administered intraperitoneally
Result of Action
The antagonistic action of this compound on α1- and α2-adrenoreceptors results in several physiological effects. For instance, chronic administration of the compound has been shown to reduce the level of triglycerides and glucose in the plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the piperazine derivative: The initial step involves the reaction of m-tolylamine with piperazine to form 4-(m-tolyl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with cinnamamide: The final step involves coupling the sulfonylated piperazine derivative with cinnamamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. It is also being explored for its potential metabolic benefits, such as reducing elevated glucose and triglyceride levels . Additionally, this compound is being investigated for its role as a non-selective α-adrenoceptor antagonist, which could have therapeutic applications in treating metabolic disturbances .
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Another non-selective α-adrenoceptor antagonist with similar metabolic benefits.
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide:
Uniqueness
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide stands out due to its cinnamamide core, which is associated with bioactive properties. Its ability to act as a non-selective α-adrenoceptor antagonist and its potential therapeutic applications in metabolic disorders and cancer treatment make it a unique and valuable compound for scientific research.
Properties
IUPAC Name |
(E)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-20-7-5-10-22(19-20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-23(27)12-11-21-8-3-2-4-9-21/h2-5,7-12,19H,6,13-18H2,1H3,(H,24,27)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJITMOHVNASH-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2398969.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide](/img/structure/B2398974.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)
![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)
![N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2398980.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)


